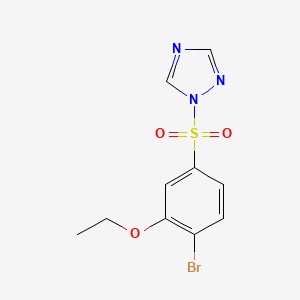
1-(4-Bromo-3-ethoxyphenyl)sulfonyl-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-3-ethoxyphenyl)sulfonyl-1,2,4-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromo group, an ethoxy group, and a benzenesulfonyl group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-ethoxyphenyl)sulfonyl-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Ethoxylation: The ethoxy group is introduced via nucleophilic substitution, often using an ethoxide ion as the nucleophile.
Sulfonylation: The benzenesulfonyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride in the presence of a base.
Triazole Formation: The final step involves the formation of the triazole ring through a cyclization reaction, often using hydrazine derivatives and appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromo-3-ethoxyphenyl)sulfonyl-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo group.
Applications De Recherche Scientifique
1-(4-Bromo-3-ethoxyphenyl)sulfonyl-1,2,4-triazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-3-ethoxyphenyl)sulfonyl-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromo and sulfonyl groups can enhance its binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-bromo-3-methoxybenzenesulfonyl)-1H-1,2,4-triazole: Similar structure with a methoxy group instead of an ethoxy group.
1-(4-chloro-3-ethoxybenzenesulfonyl)-1H-1,2,4-triazole: Similar structure with a chloro group instead of a bromo group.
1-(4-bromo-3-ethoxybenzenesulfonyl)-1H-1,2,3-triazole: Similar structure with a 1,2,3-triazole ring instead of a 1,2,4-triazole ring.
Uniqueness
The uniqueness of 1-(4-Bromo-3-ethoxyphenyl)sulfonyl-1,2,4-triazole lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the bromo group can enhance reactivity in substitution reactions, while the ethoxy and sulfonyl groups can influence solubility and binding interactions.
Propriétés
Formule moléculaire |
C10H10BrN3O3S |
|---|---|
Poids moléculaire |
332.172 |
Nom IUPAC |
1-(4-bromo-3-ethoxyphenyl)sulfonyl-1,2,4-triazole |
InChI |
InChI=1S/C10H10BrN3O3S/c1-2-17-10-5-8(3-4-9(10)11)18(15,16)14-7-12-6-13-14/h3-7H,2H2,1H3 |
Clé InChI |
GTBPJOSBDMWKRZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=NC=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




